molecular formula C7H5NO2S2 B14467604 4-Nitrobenzene-1-carbodithioic acid CAS No. 67589-16-6

4-Nitrobenzene-1-carbodithioic acid

Cat. No.: B14467604
CAS No.: 67589-16-6
M. Wt: 199.3 g/mol
InChI Key: SGJFACLJOYSQDY-UHFFFAOYSA-N
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Description

4-Nitrobenzene-1-carbodithioic acid is a nitro-substituted aromatic compound characterized by a benzene ring functionalized with a nitro (-NO₂) group at the para position and a carbodithioic acid (-C(SS)OH) group. The carbodithioic acid moiety, comprising two sulfur atoms bonded to a central carbon, confers unique reactivity and acidity compared to carboxylic acids or amines. This compound is of interest in organic synthesis and biochemistry, particularly as a substrate analogue or ligand due to its electron-withdrawing nitro group and sulfur-rich structure.

Properties

IUPAC Name

4-nitrobenzenecarbodithioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S2/c9-8(10)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJFACLJOYSQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=S)S)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497626
Record name 4-Nitrobenzene-1-carbodithioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67589-16-6
Record name 4-Nitrobenzene-1-carbodithioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrobenzene-1-carbodithioic acid typically involves the nitration of benzene derivatives followed by the introduction of the carbodithioic acid group. One common method is the nitration of benzene to form nitrobenzene, which is then subjected to further reactions to introduce the carbodithioic acid group.

Industrial Production Methods: The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzene-1-carbodithioic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbodithioic acid group can be oxidized to form sulfonic acids.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Nitrobenzene-1-carbodithioic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-nitrobenzene-1-carbodithioic acid involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbodithioic acid group can form complexes with metal ions, influencing enzymatic activities and other biochemical processes .

Comparison with Similar Compounds

Key Findings:

Functional Group Influence :

  • The carbodithioic acid group in this compound enhances acidity and metal-binding capacity compared to 4-nitrobenzoic acid’s carboxyl group.
  • 4-Nitrobenzyl amine ’s amine group introduces basicity and nucleophilic reactivity, contrasting with the electrophilic nitro group in all three compounds.

Stability and Handling :

  • 4-Nitrobenzoic acid is chemically stable when stored in cool, UV-protected environments , whereas this compound’s dithioic acid group may necessitate inert atmospheres to prevent oxidation.

Biochemical Relevance :

  • Both 4-nitrobenzoic acid and 4-nitrobenzyl amine are used as substrate analogues in enzymatic studies , suggesting that this compound could serve similar roles due to its nitro-aromatic structure.

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